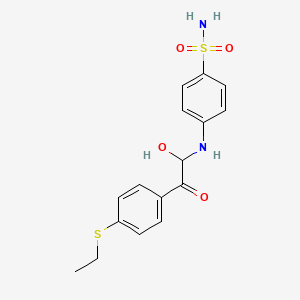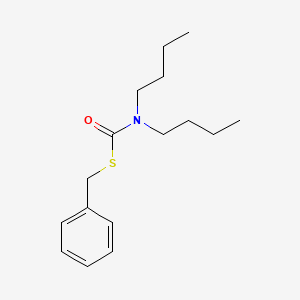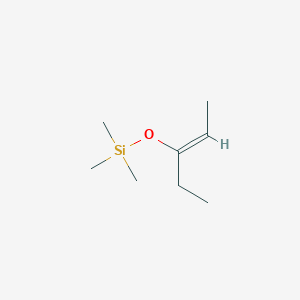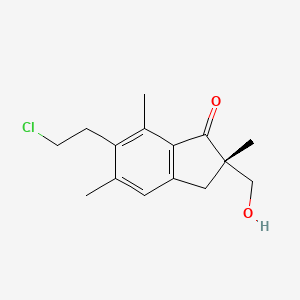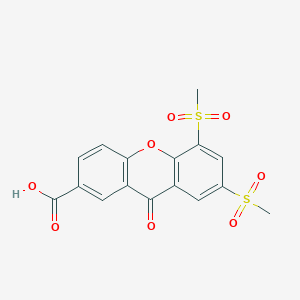![molecular formula C11H10Br2 B14653746 1,1-Dibromo-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene CAS No. 40467-32-1](/img/structure/B14653746.png)
1,1-Dibromo-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dibromo-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene is a chemical compound with the molecular formula C11H10Br2 It is known for its unique structure, which includes a three-membered cyclopropane ring fused to a naphthalene system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibromo-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene typically involves the bromination of a suitable precursor. One common method is the bromination of 1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of bromine and other hazardous reagents.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dibromo-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to form 1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can lead to the formation of corresponding ketones or carboxylic acids, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of hydroxyl, alkoxy, or amino derivatives.
Reduction: Formation of 1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene.
Oxidation: Formation of ketones or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1,1-Dibromo-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,1-Dibromo-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene depends on the specific application and the target molecule
Covalent Bond Formation: The bromine atoms can form covalent bonds with nucleophilic sites on target molecules.
Electrophilic Addition: The compound can act as an electrophile, reacting with nucleophiles in biological systems.
Steric Effects: The bulky cyclopropane ring can influence the binding and activity of the compound with its targets.
Vergleich Mit ähnlichen Verbindungen
1,1-Dibromo-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene can be compared with other similar compounds such as:
1,1-Dichloro-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene: Similar structure but with chlorine atoms instead of bromine.
1,1,7,7a-Tetramethyl-1a,2,6,7,7a,7b-hexahydro-1H-cyclopropa[a]naphthalene: Contains additional methyl groups and a different ring structure.
1,1-Dibromo-1a,10b-dihydrodibenzo[a,e]cyclopropa[c]cyclohepten-6(1H)-one: A more complex structure with additional rings and functional groups.
Eigenschaften
CAS-Nummer |
40467-32-1 |
|---|---|
Molekularformel |
C11H10Br2 |
Molekulargewicht |
302.00 g/mol |
IUPAC-Name |
1,1-dibromo-1a,2,7,7a-tetrahydrocyclopropa[b]naphthalene |
InChI |
InChI=1S/C11H10Br2/c12-11(13)9-5-7-3-1-2-4-8(7)6-10(9)11/h1-4,9-10H,5-6H2 |
InChI-Schlüssel |
RLURYWWTMGBNGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C(C2(Br)Br)CC3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


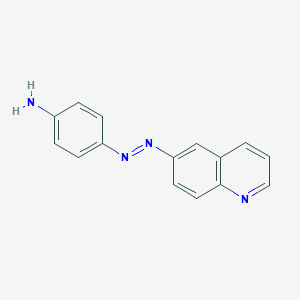
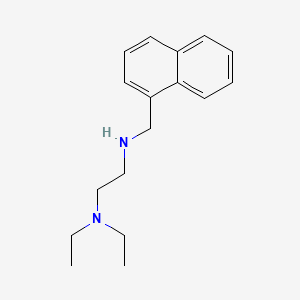
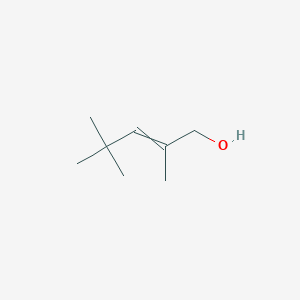

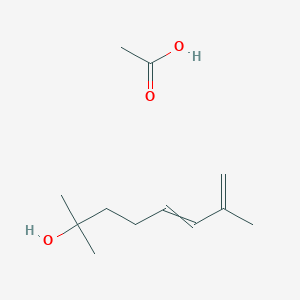
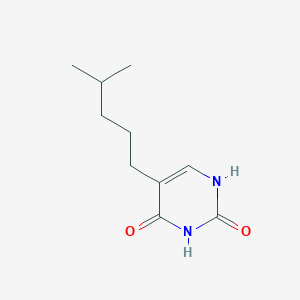

![Dimethyl [3-(naphthalen-2-yl)-2-oxopropyl]phosphonate](/img/structure/B14653715.png)
